3-Amino-2-cyanobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-cyanobenzoic acid is an organic compound with the molecular formula C8H6N2O2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and a cyano group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-cyanobenzoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . Another method involves the reaction of a compound of Formula 2 with an alkali metal cyanide and a compound of Formula 4 .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-cyanobenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various substituted benzoic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzoic acids, amines, and other derivatives depending on the specific reaction conditions.
Scientific Research Applications
3-Amino-2-cyanobenzoic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-2-cyanobenzoic acid involves its interaction with various molecular targets and pathways. For instance, in plants, it induces oxidative stress by increasing the production of reactive oxygen species (ROS), which affects cellular respiration and energy metabolism . The compound’s effects on different biological systems are still being investigated to fully understand its mechanisms.
Comparison with Similar Compounds
3-Amino-4-cyanofurazan: This compound shares similar functional groups and undergoes comparable chemical reactions.
2-Cyanobenzoic acid: Another derivative of benzoic acid with a cyano group, used in similar applications.
Uniqueness: 3-Amino-2-cyanobenzoic acid is unique due to the specific positioning of its amino and cyano groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
3-amino-2-cyanobenzoic acid |
InChI |
InChI=1S/C8H6N2O2/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-3H,10H2,(H,11,12) |
InChI Key |
NPFQUEPYIBVSJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.